

In-Depth Technical Guide to Sodium Nitrite-¹⁵N (CAS 68378-96-1)

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For Researchers, Scientists, and Drug Development Professionals

Core Chemical Information

Sodium Nitrite-¹⁵N is the stable isotope-labeled form of sodium nitrite, where the nitrogen atom is the heavy isotope ¹⁵N.[1] This isotopic labeling allows for its use as a tracer in a variety of scientific studies, enabling researchers to follow the metabolic fate of nitrite and its reaction products within complex biological and environmental systems.[2] Its chemical and physical properties are largely similar to those of its unlabeled counterpart, sodium nitrite (CAS 7632-00-0).[1]

Chemical Identity



Identifier	Value	
Chemical Name	Sodium Nitrite- ¹⁵ N	
CAS Number	68378-96-1[3]	
Molecular Formula	Na ¹⁵ NO ₂ [3]	
Molecular Weight	69.99 g/mol [3]	
InChI	InChI=1S/HNO2.Na/c2-1-3;/h(H,2,3);/q;+1/p- 1/i1+1;[3]	
InChlKey	LPXPTNMVRIOKMN-YTBWXGASSA-M[2]	
SMILES	[Na+].[O-][15N]=O[3]	
Synonyms	Nitrous-15N Acid Sodium Salt, ¹⁵ N Labeled sodium nitrite, [¹⁵ N]-Sodium Nitrite[1][4]	

Physicochemical Properties

A summary of the key physicochemical properties of Sodium Nitrite-¹⁵N is presented in the table below.

Property	Value	Source(s)
Appearance	White to slightly yellow crystalline solid	[1][5]
Melting Point	271 °C (decomposes)	[6][7]
Solubility in Water	82 g/100 mL at 20 °C	[8]
Density	2.17 g/cm ³	[8]
Purity	Typically ≥98% atom ¹5N	[9]

Applications in Research and Development

The primary utility of Sodium Nitrite-¹⁵N lies in its application as a tracer for nitrogen atoms in various chemical and biological processes. The distinct mass of the ¹⁵N isotope allows for its



detection and quantification by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[2]

Key applications include:

- Metabolic and Pharmacokinetic Studies: Tracing the in vivo conversion of nitrite to nitric
 oxide (NO) and other metabolites. This is crucial for understanding the role of the nitratenitrite-NO pathway in physiology and pathology.[10]
- Environmental Science: Investigating nitrogen cycling processes such as denitrification and nitrification in soil and aquatic ecosystems.[11]
- Drug Development: Studying the formation of potentially carcinogenic nitrosamines from precursor amines and nitrite under various conditions.[12] Sodium Nitrite-15N is used to unequivocally identify and quantify the formation of N-nitroso compounds.[13]
- Chemical Synthesis: Serving as a precursor for the synthesis of other ¹⁵N-labeled compounds.[2]

Experimental Protocols

The following sections provide an overview of common experimental methodologies involving Sodium Nitrite-¹⁵N. These are intended as a guide and may require optimization for specific experimental contexts.

Quantification of ¹⁵N-Nitrite in Biological Samples by LC-MS/MS

This protocol outlines a general procedure for the quantification of ¹⁵N-nitrite in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[10]

Materials:

- Sodium Nitrite-¹⁵N (as internal standard or for tracer studies)
- 2,3-diaminonaphthalene (DAN) solution



- · Formic acid
- Acetonitrile
- Water (LC-MS grade)
- Plasma samples
- Centrifugal filters (e.g., 3 kDa MWCO)
- LC-MS/MS system

Procedure:

- Sample Preparation:
 - Thaw plasma samples on ice.
 - For absolute quantification, spike a known concentration of Sodium Nitrite-¹⁵N into the plasma samples as an internal standard.
 - Deproteinize the plasma samples by adding a threefold volume of cold acetonitrile.
 - Vortex mix and incubate at -20°C for 30 minutes to precipitate proteins.
 - Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
 - Filter the supernatant through a centrifugal filter to remove any remaining macromolecules.
- Derivatization:
 - To a specific volume of the filtered supernatant, add the DAN solution. DAN reacts with nitrite to form the fluorescent and mass-spectrometrically active compound 2,3naphthotriazole (NAT).
 - Incubate the mixture in the dark at room temperature for a defined period (e.g., 10-20 minutes).



- Stop the reaction by adding a basic solution (e.g., NaOH).
- LC-MS/MS Analysis:
 - Inject the derivatized sample into the LC-MS/MS system.
 - Liquid Chromatography: Separate the ¹⁵N-labeled NAT from other sample components using a suitable C18 reversed-phase column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
 - Mass Spectrometry: Operate the mass spectrometer in positive ion mode with multiple reaction monitoring (MRM).
 - Monitor the specific precursor-to-product ion transition for ¹⁵N-NAT.
 - Simultaneously monitor the transition for unlabeled NAT if measuring endogenous nitrite levels.
- Data Analysis:
 - Quantify the amount of ¹⁵N-nitrite by comparing the peak area of the ¹⁵N-NAT to a
 calibration curve generated with known concentrations of Sodium Nitrite-¹⁵N.

Analysis of ¹⁵N-Labeled Nitrosamines by NMR Spectroscopy

This protocol provides a general workflow for the use of Sodium Nitrite-¹⁵N in the synthesis and subsequent analysis of ¹⁵N-labeled nitrosamines by Nuclear Magnetic Resonance (NMR) spectroscopy. This technique is invaluable for confirming the formation and structure of nitrosamines in drug substances.[13]

Materials:

- Sodium Nitrite-15N
- Secondary amine of interest
- Acidic solution (e.g., dilute HCl)



- Organic solvent for extraction (e.g., dichloromethane)
- Deuterated solvent for NMR (e.g., CDCl₃)
- NMR spectrometer equipped with a ¹⁵N-sensitive probe

Procedure:

- Synthesis of ¹⁵N-Nitrosamine:
 - Dissolve the secondary amine in an acidic agueous solution.
 - Slowly add an aqueous solution of Sodium Nitrite-¹⁵N to the amine solution while stirring at a controlled temperature (e.g., 0-5 °C). The acidic conditions generate ¹⁵N-labeled nitrous acid, which reacts with the secondary amine to form the ¹⁵N-nitrosamine.
 - Allow the reaction to proceed for a specific duration.
 - Extract the formed ¹⁵N-nitrosamine into an organic solvent.
 - Wash the organic layer with a basic solution (e.g., sodium bicarbonate) and then with brine.
 - Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄) and evaporate the solvent to obtain the ¹⁵N-labeled nitrosamine.
- NMR Analysis:
 - Dissolve the purified ¹⁵N-nitrosamine in a suitable deuterated solvent.
 - Acquire a ¹⁵N NMR spectrum. The chemical shift of the ¹⁵N nucleus in the nitroso group is highly characteristic and can confirm the presence of the nitrosamine.
 - Acquire other NMR spectra as needed (e.g., ¹H, ¹³C, 2D correlation spectra like HSQC and HMBC) to fully elucidate the structure of the nitrosamine. The ¹⁵N labeling will allow for the observation of ¹H-¹⁵N and ¹³C-¹⁵N coupling constants, providing further structural information.



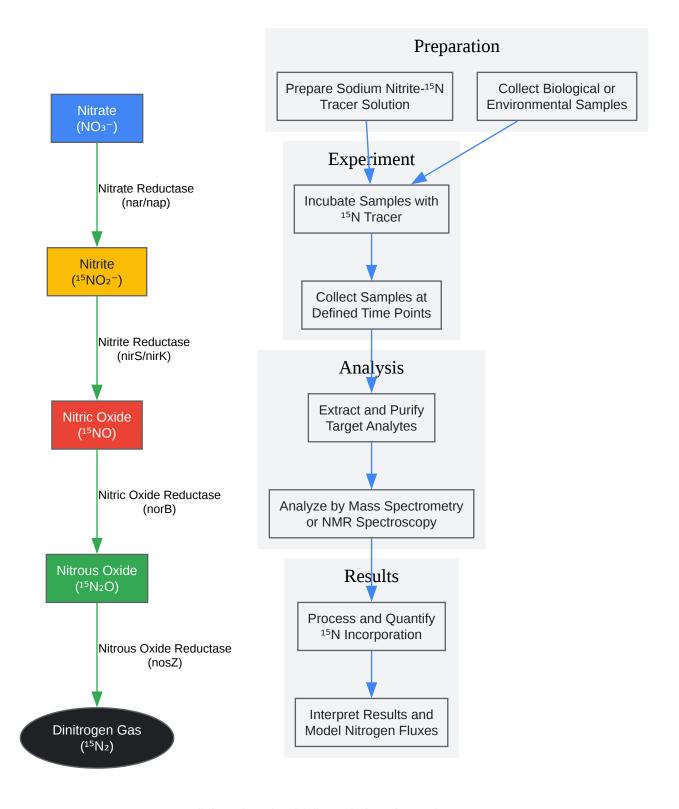
Mandatory Visualizations Signaling and Metabolic Pathways

The following diagrams illustrate key biological pathways where nitrite, and thus Sodium Nitrite
15N as a tracer, plays a significant role.









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